2-Propyl-1-pentanol
Overview
Description
2-Propyl-1-pentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is also known by its systematic name, 2-propylpentan-1-ol. It is a colorless liquid with a mild odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyl-1-pentanol can be synthesized through several methods, including the Grignard reaction. In this method, a Grignard reagent, such as propylmagnesium bromide, reacts with a suitable carbonyl compound like acetone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of aldehydes. For example, the hydrogenation of 2-propylpentanal in the presence of a suitable catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or other alcohols using reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 2-Propylpentanal and 2-Propylpentanoic acid.
Reduction: 2-Propylpentane.
Substitution: 2-Propylpentyl chloride.
Scientific Research Applications
2-Propyl-1-pentanol is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds and as a solvent in chemical reactions.
Biology: It is used in the study of metabolic pathways involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: It is employed in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Propyl-1-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids . These metabolites can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with a similar structure but different physical properties.
2-Methyl-1-butanol: Another primary alcohol with a branched structure.
2-Pentanol: A secondary alcohol with a different arrangement of carbon atoms.
Uniqueness: 2-Propyl-1-pentanol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties. Compared to other similar alcohols, it has distinct boiling and melting points, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2-propylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHFHLFDRTERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074716 | |
Record name | 1-Pentanol, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58175-57-8 | |
Record name | 2-Propyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58175-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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